molecular formula C8H19NSi2 B1329466 1,1,3,3-Tetramethyl-1,3-divinyldisilazane CAS No. 7691-02-3

1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Cat. No.: B1329466
CAS No.: 7691-02-3
M. Wt: 185.41 g/mol
InChI Key: WYUIWUCVZCRTRH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,1,3,3-Tetramethyl-1,3-divinyldisilazane, also known as DVTMDS, is primarily used as a ligand in organometallic chemistry . It is a component of Karstedt’s catalyst , which is widely used in the catalysis of hydrosilylation reactions .

Mode of Action

DVTMDS interacts with its targets by acting as a ligand, forming complexes with metals . In the context of Karstedt’s catalyst, it forms a complex with platinum, facilitating the catalysis of hydrosilylation reactions .

Biochemical Pathways

The primary biochemical pathway involving DVTMDS is the hydrosilylation reaction . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds . DVTMDS, as a part of Karstedt’s catalyst, plays a crucial role in facilitating this reaction .

Pharmacokinetics

It’s important to note that dvtmds is a volatile liquid at room temperature , which could influence its handling and storage.

Result of Action

The result of DVTMDS’s action as a part of Karstedt’s catalyst is the facilitation of hydrosilylation reactions . These reactions are crucial in the production of a variety of silicon-based organic compounds .

Action Environment

The action of DVTMDS is influenced by environmental factors such as temperature and pressure . For instance, DVTMDS is a volatile liquid with a boiling point of 161-163 °C , indicating that it can readily evaporate at high temperatures. Therefore, it is typically stored at temperatures between 2-8°C to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

1,1,3,3-Tetramethyl-1,3-divinyldisilazane plays a significant role in biochemical reactions, particularly in the synthesis of silicone-based materials. It interacts with enzymes such as polyhydromethylsiloxane, facilitating the cross-linking process. The nature of these interactions involves the formation of strong covalent bonds between the silicon atoms in this compound and the hydrogen atoms in polyhydromethylsiloxane .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. It is known that this compound can influence cell function by altering cell signaling pathways and gene expression. The presence of this compound in cellular environments may lead to changes in cellular metabolism, although specific details on these effects are limited .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in the synthesis of silicone-based materials. The compound’s ability to form covalent bonds with polyhydromethylsiloxane is a key aspect of its mechanism of action. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be sensitive to moisture and can hydrolyze in the presence of water. This hydrolytic sensitivity can affect the stability and degradation of this compound over time. Long-term effects on cellular function have not been extensively studied, but the compound’s stability and degradation are important considerations in laboratory experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethyl-1,3-divinyldisilazane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane. The reaction involves the use of a catalyst, typically Karstedt’s catalyst, to facilitate the cross-linking process . The reaction conditions generally include a solvent-free environment to obtain non-porous polysiloxane-silazane networks .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-1,3-divinyldisilazane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions include siloxane derivatives, simpler silazane compounds, and various substituted organosilicon compounds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane include:

Uniqueness

This compound is unique due to its ability to form non-porous polysiloxane-silazane networks under solvent-free conditions . This property makes it particularly valuable in the production of high-performance silicone materials.

Properties

IUPAC Name

[[[ethenyl(dimethyl)silyl]amino]-dimethylsilyl]ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-9H,1-2H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUIWUCVZCRTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)N[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064770
Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Molecular Weight

185.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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CAS No.

7691-02-3
Record name 1-Ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethylsilanamine
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Record name 1,1,3,3-Tetramethyl-1,3-divinyldisilazane
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Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Record name N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine
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Record name 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILAZANE
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